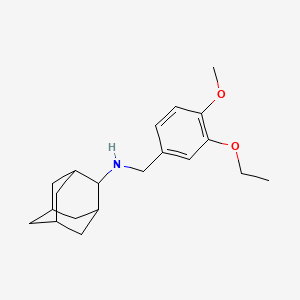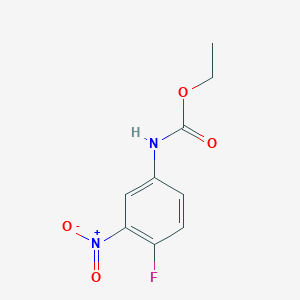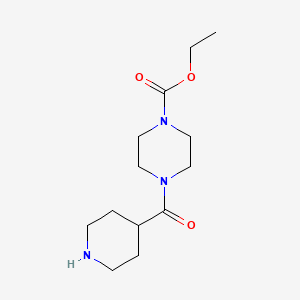
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide, commonly known as DFPMS, is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DFPMS is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. DFPMS has been shown to selectively inhibit the activity of carbonic anhydrase II, which is found in high concentrations in the kidneys, eyes, and brain. This inhibition of carbonic anhydrase II activity can lead to a decrease in the production of bicarbonate ions, which can have a number of physiological effects.
Biochemical and Physiological Effects
DFPMS has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the inhibition of tumor growth. DFPMS has also been shown to have anti-inflammatory effects, which may be due to its inhibition of carbonic anhydrase activity.
Avantages Et Limitations Des Expériences En Laboratoire
DFPMS has a number of advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DFPMS has some limitations, including its potential toxicity and its specificity for carbonic anhydrase II, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on DFPMS. One area of research is the development of new compounds that are based on the structure of DFPMS but have improved properties, such as increased selectivity for specific carbonic anhydrase isoforms or decreased toxicity. Another area of research is the study of the physiological effects of DFPMS in vivo, which may help to identify potential therapeutic applications for the compound. Finally, the use of DFPMS as a tool for the study of protein-ligand interactions and enzyme inhibition may lead to new insights into the mechanisms of these processes.
Méthodes De Synthèse
DFPMS can be synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with benzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained by reacting the resulting intermediate with methanesulfonyl chloride. The yield of the synthesis process is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
DFPMS has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of pharmaceuticals, and as a tool for the study of enzyme inhibition and protein-ligand interactions. DFPMS has also been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c14-12-7-6-11(8-13(12)15)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQIDNFWZDCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5837654.png)

![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)

![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)


![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
